

Silmitasertib dosing schedule in clinical trials

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Compound Focus: Silmitasertib

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Clinical Trial Dosing Schedules

The table below summarizes the dosing schedules and objectives of key clinical trials involving **silmitasertib** [1].

Trial Identifier / Cancer Type	Phase	Recommended Phase II Dose (RP2D)	Dosing Schedule	Primary Endpoints
CX-4945-BCC (Basal Cell Carcinoma)	I/II	To be determined (TBD)	TBD	Determine RP2D and schedule; establish safety and tolerability; assess antitumor effects.
CX-4945-MB (Medulloblastoma)	I/II	1000 mg/m ² (skeletal-mature)	Twice daily (BID), continuous dosing (Phase II)	Phase I: Estimate MTD/RP2D. Surgical: Tumor concentration. Phase II: Safety and objective response rate.

Trial Identifier / Cancer Type	Phase	Recommended Phase II Dose (RP2D)	Dosing Schedule	Primary Endpoints
CX-4945-CCA (Cholangiocarcinoma)	I/II	Combination MTD determined (Phase I)	Combination with gemcitabine and cisplatin (Phase II ongoing)	Phase I: Combination MTD. Phase II: Progression-free survival (PFS).
CX-4945-Relapsed/Refractory Solid Tumors (e.g., Neuroblastoma)	I/II	RP2D of combination TBD	Combination with chemotherapy	Phase I: Safety and RP2D of combination. Phase II: Overall response rate (ORR).

Analytical Protocol: Quantifying Silmitasertib in Plasma

The following detailed protocol is adapted from a validated LC-MS/MS method [2], which is crucial for therapeutic drug monitoring and pharmacokinetic studies in these trials.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- **Principle:** Separate **silmitasertib** from plasma proteins and components using immiscible solvents.
- **Procedure:**
 - Mix **100 µL of human plasma** sample with the internal standard (e.g., acridine orange).
 - Add a pre-defined volume of **ethyl acetate** or a mixture of **n-hexane and ethyl acetate**.
 - Vortex vigorously for a set time to ensure complete extraction of the analyte into the organic layer.
 - Centrifuge the mixture to separate the phases clearly.
 - Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
 - Reconstitute the dry residue in a suitable volume of **mobile phase** (e.g., 80 µL of acetonitrile) for injection into the LC-MS/MS system [2].

2. Instrumental Analysis: LC-MS/MS Conditions

- **Chromatography:**
 - **Column:** Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

- **Mobile Phase:** A gradient or isocratic mixture of solvents like water and acetonitrile, both modified with 0.1% formic acid to enhance ionization.
- **Flow Rate:** 0.3 mL/min.
- **Injection Volume:** 80 μ L [2].
- **Mass Spectrometry:**
 - **Ionization:** Electrospray Ionization (ESI) in positive mode.
 - **Detection:** Multiple Reaction Monitoring (MRM). The specific transitions (precursor ion > product ion) for **silmitasertib** and the internal standard are optimized on the instrument [2].

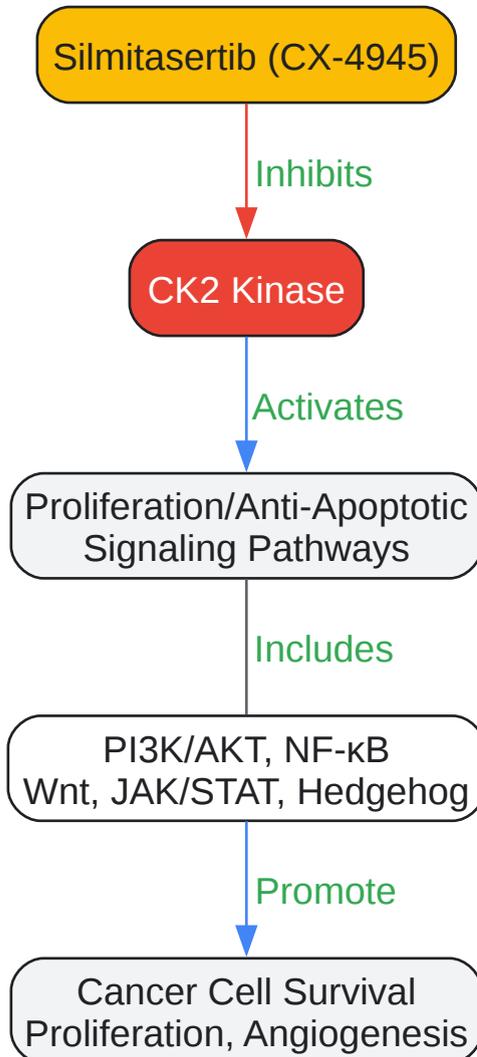
3. Validation Parameters This method is validated according to FDA guidelines, ensuring reliability [2].

- **Calibration Range:** 5 nM to 100 nM (equivalent to ~1.75 to 35 ng/mL).
- **Linearity:** Coefficient of determination (R^2) of at least 0.99.
- **Lower Limit of Quantification (LLOQ):** 5 nM (Signal-to-Noise ratio ≥ 5).
- **Precision and Accuracy:** Both intra-day and inter-day coefficients of variation (CV) and relative error (RE) must be within $\pm 15\%$ ($\pm 20\%$ for LLOQ).
- **Selectivity:** No interfering peaks at the retention times of the analyte and internal standard from six different blank plasma matrices.
- **Carryover:** Evaluated by injecting a blank solvent sample after a high-concentration calibrator; must be negligible.

Mechanism of Action and Signaling Pathway

Silmitasertib is a first-in-class, selective, ATP-competitive inhibitor of the serine/threonine protein kinase CK2 [2]. The diagram below illustrates how CK2 inhibition disrupts key oncogenic signaling pathways.

Silmitasertib inhibits CK2, blocking multiple pro-survival cancer pathways



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Research Implications

- **Therapeutic Drug Monitoring (TDM):** The validated LC-MS/MS protocol enables precise measurement of **silmitasertib** in patient plasma, which is critical for dose optimization and assessing compliance, especially in combination therapy trials [2].
- **Combination Therapy Rationale:** Preclinical data shows CK2 inhibition works synergistically with various anticancer drugs [2]. This supports the clinical strategy of combining **silmitasertib** with chemotherapies like gemcitabine and cisplatin.
- **Dosing Considerations:** The use of body surface area-adjusted dosing (mg/m²) is common in oncology to standardize exposure across a diverse patient population. The establishment of a 1000

mg/m² BID dose for continuous scheduling provides a benchmark for future studies [1].

Common Questions

What is the recommended Phase II dose for silmitasertib? The recommended Phase II dose is not uniform across all cancers. For skeletally-mature patients with medulloblastoma, it is 1000 mg/m² twice daily. For other cancers like basal cell carcinoma and biliary tract cancer, the RP2D is either still under investigation or used in specific combination regimens [1].

How is silmitasertib measured in biological samples? Concentrations in plasma, cerebrospinal fluid, and tissue are typically quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are validated for high sensitivity, specificity, and accuracy per regulatory guidelines [2].

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References

1. | Senhwa Biosciences, Inc. Silmitasertib [senhwabio.com]
2. Validation of an LC–MS/MS Method for the Quantification ... [pmc.ncbi.nlm.nih.gov]

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